molecular formula C12H8F3NO4 B2831321 2,5-DIOXOPYRROLIDIN-1-YL 4-(TRIFLUOROMETHYL)BENZOATE CAS No. 1251533-33-1

2,5-DIOXOPYRROLIDIN-1-YL 4-(TRIFLUOROMETHYL)BENZOATE

Cat. No.: B2831321
CAS No.: 1251533-33-1
M. Wt: 287.194
InChI Key: LCBFGXLSRQYKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a pyrrolidinone ring and a trifluoromethyl group attached to a benzoate moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate typically involves the reaction of 4-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is widely used in scientific research due to its reactivity and stability. Some of its applications include:

    Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is used in the development of drug delivery systems and as a linker in the synthesis of prodrugs.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is unique due to the combination of the NHS ester and trifluoromethyl groups. This combination imparts high reactivity and stability, making it a valuable reagent in organic synthesis and bioconjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-7(2-4-8)11(19)20-16-9(17)5-6-10(16)18/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBFGXLSRQYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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